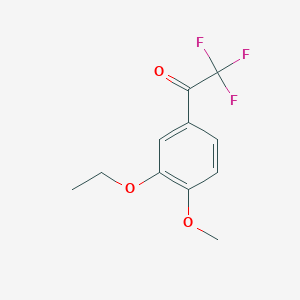

3'-Ethoxy-4'-methoxy-2,2,2-trifluoroacetophenone

Description

3'-Ethoxy-4'-methoxy-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group (-COCF₃) attached to a benzene ring substituted with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 3' and 4' positions, respectively. These compounds are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their electron-withdrawing trifluoromethyl group, which enhances stability and reactivity .

Properties

IUPAC Name |

1-(3-ethoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-3-17-9-6-7(4-5-8(9)16-2)10(15)11(12,13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZSLOCUBNQTHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethoxy-4’-methoxy-2,2,2-trifluoroacetophenone typically involves the trifluoromethylation of a suitable precursor. One common method is the reaction of 3’-ethoxy-4’-methoxyacetophenone with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3’-Ethoxy-4’-methoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound is used as an intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group imparts distinct reactivity that is beneficial in creating fluorinated compounds.

- Fluorinated Polymers : It serves as a precursor in the development of fluorinated polymers, which are known for their thermal stability and chemical resistance.

Biology

- Bioactive Compound : Research indicates that 3'-Ethoxy-4'-methoxy-2,2,2-trifluoroacetophenone exhibits potential bioactive properties. Studies have explored its role in drug discovery, particularly in identifying new therapeutic agents.

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes, contributing to the understanding of metabolic pathways and potential drug interactions.

Medicine

- Pharmacological Properties : The compound has been evaluated for anti-inflammatory and anticancer activities. Preliminary studies suggest it may modulate signaling pathways related to inflammation and cell proliferation.

- Potential Therapeutics : There is ongoing research into its efficacy as a therapeutic agent against various diseases, leveraging its unique chemical structure to target specific biological mechanisms.

Industry

- Advanced Materials Production : In industrial applications, 3'-Ethoxy-4'-methoxy-2,2,2-trifluoroacetophenone is utilized in the production of specialty chemicals and materials that require high thermal stability.

- Chemical Manufacturing : Its role as an intermediate in chemical manufacturing processes highlights its importance in developing new materials with tailored properties.

Data Tables

| Application Area | Specific Use | Key Properties |

|---|---|---|

| Chemistry | Building block for organic synthesis | Trifluoromethyl group enhances reactivity |

| Biology | Bioactive compound in drug discovery | Potential enzyme inhibitor |

| Medicine | Anti-inflammatory and anticancer studies | Modulates inflammation pathways |

| Industry | Production of advanced materials | High thermal stability |

Case Studies

- Drug Discovery : A study published in a peer-reviewed journal examined the effects of 3'-Ethoxy-4'-methoxy-2,2,2-trifluoroacetophenone on cancer cell lines. Results indicated significant cytotoxicity against specific cancer types, suggesting potential as a lead compound for further development.

- Enzyme Inhibition : Research focused on the inhibition of cyclooxygenase (COX) enzymes demonstrated that this compound could effectively reduce inflammatory responses in vitro. This finding supports its potential use in developing anti-inflammatory drugs.

- Material Science : A recent industrial application highlighted the use of this compound in creating fluorinated polymers with enhanced durability and resistance to harsh chemicals. These materials are being explored for use in coatings and protective gear.

Mechanism of Action

The mechanism of action of 3’-Ethoxy-4’-methoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular parameters of 3'-ethoxy-4'-methoxy-2,2,2-trifluoroacetophenone with its analogues:

*XLogP3: Calculated partition coefficient (lipophilicity).

†Estimated based on analogues.

‡Predicted using substituent contributions from .

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: The trifluoroacetyl group dominates electronic properties, but substituents like ethoxy (electron-donating) and fluoro (electron-withdrawing) modulate reactivity. For instance, 3'-fluoro-4'-methoxy derivatives exhibit higher electrophilicity than ethoxy-substituted analogues .

Lipophilicity :

Reactivity Trends:

- Nucleophilic Attack : The trifluoroacetyl group is highly electrophilic, but substituents influence regioselectivity. For example, 3'-methoxy groups direct electrophiles to the para position .

- Stability : Fluorinated derivatives (e.g., 3'-fluoro-4'-methoxy) exhibit enhanced thermal stability due to strong C-F bonds .

Biological Activity

3'-Ethoxy-4'-methoxy-2,2,2-trifluoroacetophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 3'-Ethoxy-4'-methoxy-2,2,2-trifluoroacetophenone can be represented as follows:

- Molecular Formula : C13H12F3O3

- Molecular Weight : 290.23 g/mol

The presence of the trifluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

1. Acetylcholinesterase Inhibition

Recent studies have highlighted the potential of 3'-Ethoxy-4'-methoxy-2,2,2-trifluoroacetophenone as an inhibitor of acetylcholinesterase (AChE), an important target for Alzheimer's disease treatment. A comparative study indicated that compounds with trifluoromethyl groups exhibited significant AChE inhibitory activity. For instance, 3'-methyl-2,2,2-trifluoroacetophenone showed an IC50 value of 0.51 μM, indicating a strong binding affinity to AChE compared to traditional inhibitors like galantamine with an IC50 of 2.10 μM .

2. Antioxidant Activity

The antioxidant properties of trifluorinated compounds have been well-documented. The presence of the trifluoromethyl group may enhance the stability of radical intermediates during oxidation processes. Studies have shown that related compounds exhibit significant scavenging activity against free radicals, which may contribute to neuroprotective effects in cellular models .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that 3'-Ethoxy-4'-methoxy-2,2,2-trifluoroacetophenone exhibits selective cytotoxic effects. For example, it was found to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 30 µM. These findings suggest potential applications in cancer therapeutics .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| AChE Inhibition | IC50 = 0.51 μM | |

| Antioxidant Activity | Significant free radical scavenging | |

| Cytotoxicity | IC50 = 10-30 µM in MCF-7 and A549 cell lines |

Case Study: AChE Inhibition Mechanism

In a recent study, molecular docking simulations were performed to elucidate the binding mechanism of 3'-Ethoxy-4'-methoxy-2,2,2-trifluoroacetophenone to AChE. The compound was found to interact with key residues in the active site, stabilizing the enzyme-inhibitor complex through hydrogen bonding and hydrophobic interactions. This insight into the molecular interactions provides a foundation for further optimization of this compound as a therapeutic agent for Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.